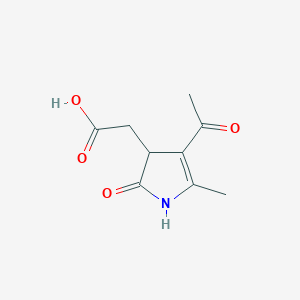
(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid, also known as AMP-PAA, is a synthetic organic compound that has recently been developed as a potential therapeutic agent. It is a derivative of pyrrolacetic acid, a naturally occurring compound found in plants and animals. AMP-PAA has a variety of potential applications in scientific research, ranging from its use as an enzyme inhibitor to its potential to act as a drug delivery agent.
Aplicaciones Científicas De Investigación
-
Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
-
(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- Field : Organic Chemistry
- Application : This compound is used in early discovery research as part of a collection of unique chemicals .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained from the use of this compound are not specified .
-
Novel 4-(2-(6-amino-4-oxo-4,5-dihydro Compounds
- Field : Antiviral Research
- Application : These compounds showed relatively higher antiviral activity against Newcastle disease virus .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
-
3-Acetyl-2,5-disubstituted-1,3,4 Compounds
-
(Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic
- Field : Medicinal Chemistry
- Application : This compound was synthesized and evaluated for antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The compound showed good antimicrobial potential .
-
(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- Field : Organic Chemistry
- Application : This compound is used in early discovery research as part of a collection of unique chemicals .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained from the use of this compound are not specified .
-
(Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic
- Field : Medicinal Chemistry
- Application : This compound was synthesized and evaluated for antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The compound showed good antimicrobial potential .
-
(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- Field : Organic Chemistry
- Application : This compound is used in early discovery research as part of a collection of unique chemicals .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained from the use of this compound are not specified .
Propiedades
IUPAC Name |
2-(4-acetyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-8(5(2)11)6(3-7(12)13)9(14)10-4/h6H,3H2,1-2H3,(H,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNGSPJQFGPEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379322 |
Source


|
| Record name | (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |
CAS RN |
33492-33-0 |
Source


|
| Record name | (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)


![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)



![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)


